molecular formula C17H17FN4O3S B2794371 2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251558-96-9

2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2794371
CAS No.: 1251558-96-9
M. Wt: 376.41
InChI Key: DMKOSMKHCFJWIS-UHFFFAOYSA-N
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Description

2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional functional groups such as a fluorobenzyl and a pyrrolidinylsulfonyl group

Preparation Methods

The synthesis of 2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluorobenzylamine with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with a triazole precursor under appropriate conditions to yield the desired triazolopyridine compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature .

Chemical Reactions Analysis

2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

Scientific Research Applications

2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has shown potential in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that the compound may inhibit key enzymes involved in disease progression .

Comparison with Similar Compounds

2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:

Biological Activity

The compound 2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazolo-pyridine core.
  • A pyrrolidine sulfonamide moiety.
  • A fluorophenyl substituent.

This unique arrangement contributes to its diverse biological interactions.

Research indicates that this compound exhibits several mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for various enzymes, potentially impacting pathways involved in cell signaling and proliferation.
  • Antiviral Properties : Preliminary studies suggest that it may interfere with viral replication mechanisms, making it a candidate for antiviral drug development.

Anticancer Activity

Studies have demonstrated that the compound shows promising anticancer activity. For instance:

  • Cell Line Studies : In vitro tests on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. The IC50 values for various cancer types were reported to be in the range of 10-20 µM, indicating significant cytotoxicity against these cells .

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • Mechanism of Action : It appears to inhibit viral replication by targeting specific viral proteins. In assays against Hepatitis C virus (HCV), it showed a reduction in viral load with an EC50 value of approximately 0.25 µM .

Study 1: Anticancer Efficacy

A recent study explored the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated:

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells.
ParameterControlTreatment (20 µM)
Viability (%)10045
Apoptotic Cells (%)535
G1 Phase Arrest (%)3070

Study 2: Antiviral Activity

In another investigation focusing on HCV:

  • Viral Load Reduction : The compound significantly reduced HCV replication in vitro.
TreatmentViral Load Reduction (%)
Control0
Compound (0.25 µM)85

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-14-5-3-4-13(10-14)11-22-17(23)21-12-15(6-7-16(21)19-22)26(24,25)20-8-1-2-9-20/h3-7,10,12H,1-2,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKOSMKHCFJWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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